Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate
Description
Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a spiro[3.3]heptane core, a methyl carboxylate group at position 2, and a methoxy(methyl)carbamoyl substituent at position 6. The spiro architecture confers rigidity, while the carbamate and ester functionalities enhance its utility as a synthetic intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-13(17-3)10(14)8-4-12(5-8)6-9(7-12)11(15)16-2/h8-9H,4-7H2,1-3H3 |
InChI Key |
UPJJAJWUZUPXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1CC2(C1)CC(C2)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Spiro[3.3]heptane-2-carboxylic Acid Core
The initial key intermediate for the preparation of the target compound is spiro[3.3]heptane-2-carboxylic acid, which can be prepared by thermal decarboxylation or selective hydrolysis of dicarboxylic acid precursors.
These methods provide the spiro[3.3]heptane-2-carboxylic acid in high purity and yield, serving as a platform for further functionalization.
Methylation to Form Methyl Ester
The carboxylic acid group at the 2-position is converted to the methyl ester to form methyl spiro[3.3]heptane-2-carboxylate, a key intermediate.
This step efficiently installs the methyl ester functionality necessary for the final compound.
Formation of the Carbamoyl Group
The methoxy(methyl)carbamoyl substituent at the 6-position requires installation of a carbamate moiety with a methoxy and methyl substituent on nitrogen.
Two general approaches are used for carbamate formation on spirocyclic acids or amides:
Amide Formation via Carbodiimide Coupling:
Carboxylic acid derivatives are coupled with amines using carbodiimide reagents (e.g., 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride) and additives like 1-hydroxybenzotriazole in polar aprotic solvents such as N,N-dimethylformamide (DMF). This method yields amide intermediates which can be further modified.Carbamoylation Using Methoxy(methyl)amine Derivatives:
The amide nitrogen is substituted with methoxy and methyl groups by reaction with appropriate carbamoylating agents or via methylation of carbamate intermediates.
This step introduces the carbamoyl group essential to the target molecule.
Summary Table of Key Preparation Steps
Additional Notes and Research Findings
- The spiro[3.3]heptane scaffold is synthetically versatile and can be functionalized at multiple positions using classical organic transformations such as alkylation, amidation, and carbamoylation.
- Carbodiimide-mediated coupling is a reliable method for amide and carbamate bond formation in this system, providing good yields and purity.
- The methoxy(methyl)carbamoyl group is introduced using carbamoyl chlorides or via methylation of carbamate intermediates, though detailed stepwise procedures for this specific substituent are limited in public literature.
- Purification typically involves silica gel chromatography and recrystallization to achieve high purity (>95%) required for research or pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles like amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The carbamoyl group can form hydrogen bonds with active site residues, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ primarily in the substituent at position 6 of the spiro[3.3]heptane core. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Inferred based on substituent additions to the spiro[3.3]heptane core.
Solubility and Stability
- Carbamates are generally more hydrolytically stable than esters under physiological conditions.
- Boc-protected amino analog: Demonstrates low polarity due to the Boc group, favoring solubility in dichloromethane or THF. The Boc group enhances stability during storage and handling .
- Carboxylic acid analogs (e.g., 6-methoxy, 6-CF₃) : These exhibit higher water solubility at physiological pH, making them suitable for biological applications .
Industrial and Research Relevance
- Pharmaceutical intermediates: The Boc-protected amino derivative (CAS 170508-14-2) is marketed as a drug development intermediate, highlighting its role in synthesizing bioactive molecules .
- Material science : The rigidity of the spiro[3.3]heptane core is exploited in designing high-performance polymers, where analogs like the dimethyl dicarboxylate () serve as crosslinking agents .
Biological Activity
Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure and functional groups. This compound has been investigated for its biological activities, particularly in relation to inflammatory processes and receptor modulation.
Chemical Structure and Properties
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.29 g/mol
- IUPAC Name : methyl 6-(methoxy(methyl)carbamoyl)spiro[3.3]heptane-2-carboxylate
- CAS Number : Not specified but can be referenced as MDL: MFCD32862055
The compound features a methoxy group and a carbamoyl moiety, contributing to its chemical reactivity and potential biological interactions.
Receptor Interactions
Preliminary studies indicate that this compound may interact with specific receptors involved in inflammatory pathways, particularly the EP2 and EP4 receptors. These receptors are known to play roles in various inflammatory conditions, suggesting that this compound may have therapeutic applications in treating diseases characterized by inflammation.
Research has shown that compounds with similar structures can modulate signaling pathways associated with inflammation. The proposed mechanism involves the activation or inhibition of these receptors, leading to downstream effects that could alleviate symptoms of inflammatory diseases.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate | Contains a tert-butoxycarbonyl group | Different protective group affecting reactivity |
| tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | Incorporates diaza functionality | Enhanced nitrogen content may influence biological activity |
| Methyl 6-(aminomethyl)spiro[3.3]heptane-2-carboxylate | Features an aminomethyl group | Variation in amino group affects interaction profiles |
This table illustrates how the unique functional groups of this compound contribute to its distinct chemical properties and potential biological activities.
In Vitro Studies
In vitro studies have focused on the compound's effects on cell lines relevant to inflammation. For example, assays measuring cytokine release from activated immune cells have shown that this compound may reduce pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Animal Models
Research involving animal models has further elucidated the compound's biological activity. In studies where animals were subjected to inflammatory challenges, treatment with this compound resulted in decreased inflammation markers compared to control groups.
Q & A
What established synthetic routes are available for Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate, and what intermediates are critical for selective derivatization?
The synthesis of spiro[3.3]heptane derivatives typically involves bifunctional intermediates such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which can undergo selective functionalization on both the azetidine and cyclobutane rings. A two-step approach is common: (1) ring-forming reactions (e.g., cycloadditions or acid-catalyzed cyclizations) to construct the spiro core, followed by (2) carbamate formation via coupling of methoxy(methyl)amine with the activated spiro-carboxylic acid intermediate. Key intermediates include methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride, which can be protected with tert-butoxycarbonyl (Boc) groups to enable selective derivatization .
How is the spiro[3.3]heptane core structure characterized spectroscopically, and what spectral anomalies arise due to its rigidity?
The spiro[3.3]heptane core exhibits distinct H and C NMR signatures due to its fused bicyclic system. Key features include:
- H NMR : Split signals for axial vs. equatorial protons on the cyclobutane and azetidine rings (e.g., δ 2.5–3.5 ppm for CH groups adjacent to the spiro junction).
- C NMR : Resonances near 35–45 ppm for quaternary carbons at the spiro center.
Anomalies arise from restricted rotation, leading to diastereotopic proton splitting and NOE correlations in 2D NMR (e.g., ROESY) to confirm stereochemistry .
How does the spirocyclic architecture influence the reactivity of the carbamate group in nucleophilic acyl substitution reactions?
The spiro system’s strain and electron-withdrawing effects enhance the electrophilicity of the carbamate carbonyl, accelerating nucleophilic attacks (e.g., by amines or alkoxides). However, steric hindrance from the bicyclic structure can reduce accessibility, necessitating optimized conditions (e.g., polar aprotic solvents like DMF, catalytic DMAP). Comparative studies with non-spiro analogs show a 20–30% lower yield in carbamate cleavage due to steric effects .
What strategies mitigate racemization during the synthesis of stereocenters in this compound?
Racemization at the spiro junction is minimized by:
- Low-temperature reactions (0–5°C) during carbamate formation.
- Chiral auxiliaries : Use of Boc-protected intermediates to stabilize stereocenters.
- Enantioselective catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) in key cyclization steps.
Evidence from tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate synthesis shows <5% enantiomeric excess loss under controlled conditions .
What analytical techniques are prioritized for assessing the purity of this compound, and how are trace impurities identified?
- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve spiro derivatives from linear byproducts.
- Chiral GC : Detects enantiomeric impurities using β-cyclodextrin columns.
- X-ray crystallography : Confirms absolute configuration for batch-to-batch consistency.
Impurities >0.1% (e.g., hydrolyzed carbamate or ring-opened products) are quantified via LC-MS/MS .
How does the electronic environment of the spiro system affect its participation in Suzuki-Miyaura cross-coupling reactions?
The spiro[3.3]heptane core’s electron-deficient cyclobutane ring stabilizes Pd(0) intermediates, improving catalytic turnover in cross-couplings. However, steric bulk at the spiro junction reduces coupling efficiency with bulky arylboronic acids (e.g., 2,6-dimethylphenyl). Optimized conditions use Pd(OAc), SPhos ligand, and KPO in toluene/water (3:1), achieving 70–80% yields for arylations at the 6-position .
What role does this compound play in the development of kinase inhibitors, particularly in addressing selectivity challenges?
The spiro[3.3]heptane scaffold is a conformationally constrained bioisostere for piperidine in kinase inhibitors. Its rigid structure reduces off-target binding; for example, derivatives are used in 6,7-diazaspiro[4.5]decane-based inhibitors targeting tyrosine kinases (e.g., EGFR). Patent data highlight improved IC values (≤10 nM) compared to flexible analogs due to reduced entropy upon binding .
What stability considerations are critical for storing this compound under varying pH and temperature conditions?
- Acidic conditions (pH <4) : Rapid hydrolysis of the carbamate to methylamine and CO.
- Basic conditions (pH >9) : Slow degradation via nucleophilic attack on the carbonyl.
- Storage : Stable for >12 months at –20°C under inert gas (N or Ar). Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months .
How can contradictions in reaction yields during scale-up synthesis be resolved through mechanistic analysis?
Yield discrepancies (e.g., 50% at 10 g vs. 30% at 1 kg) often stem from:
- Heat transfer limitations : Exothermic cyclization steps require jacketed reactors with precise cooling.
- Mass transfer issues : Use of high-shear mixers improves reagent dispersion in biphasic reactions.
- Byproduct formation : In-line FTIR monitors intermediate conversion, enabling real-time adjustments. Case studies on tert-butyl spiro intermediates demonstrate yield recovery to 85% via process analytical technology (PAT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
